molecular formula C18H25N3O2S B2523302 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one CAS No. 897470-72-3

1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one

Cat. No.: B2523302
CAS No.: 897470-72-3
M. Wt: 347.48
InChI Key: YZYZFWYTRPTDLA-UHFFFAOYSA-N
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Description

1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one ( 897470-72-3) is a synthetic organic compound with a molecular formula of C18H25N3O2S and a molecular weight of 347.48 g/mol . This benzothiazole-piperazine derivative is characterized by a 6-ethoxybenzothiazole core linked to a pentan-1-one chain via a piperazine ring . The compound is supplied for research purposes and is not intended for human or veterinary use . Benzothiazole derivatives are a prominent class of heterocyclic compounds that are integral to a wide spectrum of pharmacological research due to their diverse biological activities . Scientific literature indicates that structurally analogous benzothiazole compounds have demonstrated significant potential in several research areas. They have been investigated as core structures for neurological applications, including as anticonvulsant agents and inhibitors of protein aggregation in neurodegenerative disease research . Furthermore, certain substituted benzothiazoles exhibit potent and selective antitumor activity in vitro against breast cancer cell lines, with their mechanism often involving metabolic activation by cytochrome P450 enzymes . Some related compounds featuring the 6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl scaffold have also been reported to exhibit antimicrobial properties and to function through mechanisms such as cyclooxygenase (COX) enzyme inhibition . The structural features of this compound, therefore, make it a valuable intermediate for medicinal chemists exploring new therapeutic agents in these fields.

Properties

IUPAC Name

1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-3-5-6-17(22)20-9-11-21(12-10-20)18-19-15-8-7-14(23-4-2)13-16(15)24-18/h7-8,13H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYZFWYTRPTDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions to yield 6-ethoxy-1,3-benzothiazole.

    Piperazine Substitution: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl-benzothiazole intermediate.

    Alkylation: The final step involves the alkylation of the piperazinyl-benzothiazole intermediate with 1-bromopentan-1-one under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Solvent recovery and recycling, as well as the use of catalysts, are also common practices to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the pentanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: 1-[4-(6-Carboxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one.

    Reduction: 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzothiazole moiety, which is known for its biological activity.

    Medicine: Explored for its potential therapeutic effects, including antipsychotic and antidepressant activities, due to the piperazine ring’s known interactions with neurotransmitter receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one involves its interaction with various molecular targets:

    Neurotransmitter Receptors: The piperazine ring can interact with dopamine and serotonin receptors, potentially modulating their activity and leading to antipsychotic or antidepressant effects.

    Enzyme Inhibition: The benzothiazole moiety can inhibit certain enzymes, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole-Piperazine Backbones

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one (BF37669)
  • Molecular Formula : C₁₈H₂₅N₃O₂S
  • Molecular Weight : 347.475 g/mol
  • Key Differences: Substitution at the benzothiazole core: 4-methoxy and 7-methyl groups instead of 6-ethoxy. No direct biological data are available, but the structural similarity suggests comparable solubility and bioavailability profiles .
2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
  • Molecular Formula : C₁₁H₁₂ClN₃O₂S
  • Molecular Weight : 273.72 g/mol
  • Key Differences: Replaces the piperazine-pentanone chain with a chloroacetamide group. Likely divergent biological targets due to the absence of the piperazine linker .

Analogues with Varied Heterocyclic Cores

5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14)
  • Molecular Formula : C₁₅H₁₄BrN₅O₂S₂
  • Key Differences: Pyrimidine-carboxamide replaces the piperazine-pentanone chain. Structural divergence suggests distinct mechanisms of action, possibly targeting viral enzymes or kinases .
N-(Adamantan-1-yl)-4-(4-(2-aminoethyl)piperazin-1-yl)-6-ethoxy-1,3,5-triazin-2-amine
  • Molecular Formula : C₂₀H₃₂N₈O
  • Key Differences: Triazine core instead of benzothiazole. Adamantyl group confers rigidity and enhances cannabinoid receptor (CB2) binding, as demonstrated in radioligand assays (Kₐ ~ 12 nM for CB2) . The ethoxy group on triazine may reduce metabolic stability compared to benzothiazole derivatives.

Piperazine-Linked Compounds with Ketone Modifications

1-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1,4-dione (MK18)
  • Molecular Formula : C₁₉H₂₀F₃N₃O₂S
  • Key Differences :
    • Thiophene and trifluoromethylphenyl groups introduce strong electron-withdrawing effects.
    • The diketone moiety may chelate metal ions, influencing enzyme inhibition (e.g., kinase targets).
    • Higher polarity compared to the pentan-1-one derivative, affecting blood-brain barrier permeability .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Target (if known)
Target Compound Benzothiazole 6-Ethoxy, piperazin-1-yl, pentan-1-one Not explicitly provided Hypothetical (e.g., CB2)
BF37669 Benzothiazole 4-Methoxy, 7-methyl 347.475 N/A
Z14 Benzothiazole Pyrimidine-carboxamide 460.34 Viral NS proteins
MK18 Piperazine Thiophene, trifluoromethylphenyl 411.44 Kinases
N-Adamantan-1-yl triazine derivative Triazine Adamantyl, ethoxy 424.53 CB2 (Kₐ = 12 nM)

Biological Activity

1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on various pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C22H25N3O4S2
Molecular Weight 459.58 g/mol
CAS Number 897470-57-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antitumor Activity : Studies have shown that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon, and lung cancers. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .
  • Antimicrobial Effects : The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is often evaluated using methods such as disc diffusion and minimum inhibitory concentration (MIC) assays .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological ActivityEffectivenessReference
Antitumor High (against multiple cell lines)
Antimicrobial Moderate to high
Anti-inflammatory Significant
Antiviral Emerging evidence

Case Studies

Several studies have been conducted to evaluate the biological activity of benzothiazole derivatives, including this compound:

  • Antitumor Efficacy : A study evaluated a series of benzothiazole derivatives for their antiproliferative activity against human tumor-derived cell lines. The results indicated that certain modifications in the benzothiazole structure enhanced cytotoxicity, suggesting a promising avenue for drug development .
  • Antimicrobial Screening : Another research focused on synthesizing new benzothiazole derivatives and assessing their antimicrobial properties. The findings revealed that compounds with specific substituents showed potent activity against E. coli and S. aureus, highlighting the potential of this class of compounds in treating bacterial infections .
  • Structure-Activity Relationship (SAR) : Research into SAR has identified that modifications at the piperazine moiety significantly influence the biological activity of benzothiazole derivatives. For instance, substituents on the ethoxy group can enhance binding affinity to target proteins involved in cancer progression .

Q & A

Q. Basic

  • Storage conditions : –20°C in amber vials under inert gas (argon) to prevent photodegradation and oxidation .
  • Lyophilization : Converts the compound to a stable powder form for aqueous reconstitution .

How can academic-scale synthesis be adapted for larger batches without compromising purity?

Q. Advanced

  • Flow chemistry : Continuous processing minimizes side reactions and improves reproducibility .
  • Crystallization optimization : Solvent-antisolvent systems (e.g., ethanol/water) enhance crystal purity .

What in vitro and in vivo models are suitable for preliminary pharmacological profiling?

Q. Advanced

  • In vitro :
    • Kinase inhibition assays (e.g., EGFR, CDK2) .
    • Cytotoxicity screening (MTT assay in cancer cell lines) .
  • In vivo :
    • Rodent models for CNS penetration (e.g., blood-brain barrier permeability assays) .
    • PK/PD studies using LC-MS/MS to quantify plasma and tissue concentrations .

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